Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.: 1005077-74-6
Cat. No.: VC5061154
Molecular Formula: C11H20N2O2
Molecular Weight: 212.293
* For research use only. Not for human or veterinary use.
![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate - 1005077-74-6](/images/structure/VC5061154.png)
Specification
CAS No. | 1005077-74-6 |
---|---|
Molecular Formula | C11H20N2O2 |
Molecular Weight | 212.293 |
IUPAC Name | tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3 |
Standard InChI Key | WDLJVXLPYIOWOZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2CC(C1C2)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core consists of a 2-azabicyclo[2.2.1]heptane system, a seven-membered bicyclic structure featuring a nitrogen atom at position 2. The tert-butyl ester group is attached to the nitrogen, while the amino group occupies position 6 of the bicyclic framework . The stereochemistry of the molecule is critical, with multiple diastereomers possible depending on the configuration of the amino and ester groups. For instance, the (1R,4R,6S) stereoisomer is documented in PubChem , whereas VulcanChem describes a (1R,4R,5S) variant, highlighting the importance of precise stereochemical assignment in synthetic applications.
Table 1: Key Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 212.29 g/mol | |
IUPAC Name | (1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
SMILES (Stereospecific) | CC(C)(C)OC(=O)N1C[C@@H]2CC@@HN |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate often begins with photochemical [2 + 2] cycloadditions or multistep organic transformations. A notable method involves cyclopenta-1,3-diene (1) and ethyl oxoacetate (2), which undergo cycloaddition to form bicyclic intermediates . Subsequent hydrogenation and Boc-protection yield stereoisomeric mixtures, which are separated via chromatography . For example, intermediates such as exo- and endo-3-azabicyclo[2.2.1]heptane-2-carbonitriles are key precursors .
Table 2: Key Synthetic Steps
Step | Reaction | Conditions | Product |
---|---|---|---|
1 | [2 + 2] Cycloaddition | UV light, NH4Cl | Bicyclic intermediate |
2 | Boc Protection | Boc2O, base | Protected intermediate |
3 | Hydrogenation | H2, Pd/C | Amino intermediate |
Applications in Pharmaceutical Research
Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This compound serves as a precursor in synthesizing DPP-4 inhibitors, a class of antidiabetic agents. Researchers have utilized its bicyclic framework to design analogs with enhanced binding affinity to the DPP-4 active site . For instance, substituting the amino group with fluorophenyl moieties yielded potent inhibitors with IC50 values in the nanomolar range .
Antibacterial and Antiviral Studies
Preliminary studies suggest derivatives of this compound exhibit moderate activity against Gram-positive bacteria and RNA viruses, though mechanistic details remain under investigation.
Recent Advances and Future Directions
Recent efforts focus on streamlining synthesis via flow chemistry and biocatalytic methods to improve yield and reduce waste . Additionally, computational studies aim to predict the stereochemical outcomes of cycloaddition reactions, enabling better control over diastereomer formation .
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